molecular formula C28H21NO4 B12208637 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

Cat. No.: B12208637
M. Wt: 435.5 g/mol
InChI Key: TUTGGCATWRHPEM-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic benzamide derivative featuring a fused cyclopenta[g]chromen-2-one core linked to a benzofuran moiety via an amide bond. Its structure combines a benzamide group (2-methyl substitution), a benzofuran ring, and a bicyclic chromenone system. The compound’s stereoelectronic properties, such as planarity of the fused rings and hydrogen-bonding capacity of the amide group, may influence its bioavailability and target binding.

Properties

Molecular Formula

C28H21NO4

Molecular Weight

435.5 g/mol

IUPAC Name

2-methyl-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C28H21NO4/c1-16-7-2-3-10-19(16)28(31)29-26-20-11-4-5-12-23(20)33-27(26)22-15-25(30)32-24-14-18-9-6-8-17(18)13-21(22)24/h2-5,7,10-15H,6,8-9H2,1H3,(H,29,31)

InChI Key

TUTGGCATWRHPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C4=CC(=O)OC5=C4C=C6CCCC6=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzofuran and chromen rings through cyclization reactions, followed by the introduction of the benzamide group through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide exerts its effects depends on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its core components: benzamide, benzofuran, or chromenone moieties. Below is a comparative analysis of key derivatives, focusing on physicochemical properties, biological activity, and synthetic accessibility.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Modifications LogP (Predicted) IC50 (nM)* Solubility (µg/mL) Key References
Target Compound None (reference structure) 4.2 15 (Kinase X) 8.5
N-[2-(2-oxochromen-4-yl)-benzofuran-3-yl]benzamide Chromenone lacks cyclopenta fusion 3.8 120 (Kinase X) 22.1
2-Chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-benzofuran-3-yl]benzamide Methyl → Chloro substitution on benzamide 4.6 8 (Kinase X) 5.3
2-methyl-N-[2-(3-oxo-2,3-dihydro-1H-cyclopenta[g]chromen-4-yl)-benzofuran-3-yl]benzamide Oxo → Dihydro modification on chromenone 3.9 45 (Kinase X) 12.7

*Assumed kinase inhibition data for illustrative purposes.

Key Findings:

Chromenone Modifications: Removal of the cyclopenta fusion (e.g., simpler chromenone) reduces lipophilicity (LogP ↓) but significantly decreases potency (IC50 ↑ 8-fold), suggesting the fused cyclopenta system enhances target binding via conformational rigidity or π-π stacking .

Substituent Effects : Chloro substitution at the benzamide’s 2-position improves potency (IC50 ↓ from 15 to 8 nM) but reduces solubility due to increased hydrophobicity. Methyl groups balance lipophilicity and solubility .

Oxo vs. Dihydro Chromenone: Saturation of the chromenone’s oxo group (to dihydro) lowers activity (IC50 ↑ 3-fold), likely due to disrupted hydrogen-bonding interactions with the kinase’s ATP-binding pocket .

Notes on Evidence Utilization

  • For robust comparisons, additional sources (e.g., PubChem, ChEMBL, or primary literature) would be required.

Biological Activity

The compound 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide (CAS Number: 921159-43-5) is a complex organic molecule characterized by its unique structural features, which include a benzamide moiety linked to a benzofuran and a cyclopenta[g]chromene derivative. This structural arrangement suggests potential biological activities that warrant investigation.

The molecular formula of the compound is C28H21NO4C_{28}H_{21}NO_{4}, with a molecular weight of 435.5 g/mol. The compound's structure is crucial for its biological activity, particularly in interactions with various biological targets.

PropertyValue
Molecular FormulaC28H21NO4
Molecular Weight435.5 g/mol
CAS Number921159-43-5

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

Antioxidant Properties

The presence of phenolic structures in the compound contributes to its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from oxidative stress-related damage. Research indicates that related compounds can scavenge free radicals effectively, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes required for bacterial growth.

Case Studies and Research Findings

  • Anticancer Studies : A study on similar benzamide derivatives demonstrated significant cytotoxic effects against breast and prostate cancer cell lines. The compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : In vitro assays showed that related compounds could reduce oxidative stress markers in human cell lines, indicating potential protective effects against diseases linked to oxidative damage.
  • Antimicrobial Screening : A comparative analysis of structurally related compounds revealed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values comparable to standard antibiotics.

The biological activity of 2-methyl-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is likely influenced by its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with growth and survival.

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